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Compound of Interest

Compound Name:
2-methyl-1,3-Dioxane-2-

ethanamine

Cat. No.: B118654 Get Quote

A Spectroscopic Comparison of 2-methyl-1,3-dioxane-2-ethanamine and Related

Compounds

This guide provides a comparative analysis of the spectroscopic properties of 2-methyl-1,3-
dioxane-2-ethanamine and structurally similar compounds. Direct spectroscopic data for 2-
methyl-1,3-dioxane-2-ethanamine is not readily available in public databases. Therefore, this

comparison relies on the experimental data of related 1,3-dioxane and 1,3-dioxolane

derivatives to infer the expected spectroscopic characteristics of the target compound. The

information presented is intended for researchers, scientists, and professionals in the field of

drug development and chemical analysis.

Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for compounds structurally

related to 2-methyl-1,3-dioxane-2-ethanamine. These compounds provide a basis for

predicting the spectral features of the target molecule.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm and
Multiplicity

Assignment

2-methyl-1,3-

dioxolane
CDCl₃ 4.85-5.05 (q, 1H) CH

3.8-4.0 (m, 4H) O-CH₂-CH₂-O

1.3 (d, 3H) CH₃

2-methyl-1,3-dioxane - 4.4-4.6 (q, 1H) O-CH-O

3.6-4.1 (m, 4H) O-CH₂-

1.6-2.0 (m, 2H) -CH₂-

1.2 (d, 3H) CH₃

2-ethyl-2-methyl-1,3-

dioxolane[1]
- 3.9 (s, 4H) O-CH₂-CH₂-O

1.6 (q, 2H) -CH₂-CH₃

1.2 (s, 3H) CH₃

0.8 (t, 3H) -CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-methyl-1,3-

dioxolane[2]
- 103.8 O-CH-O

64.9 O-CH₂-CH₂-O

21.0 CH₃

2-methyl-1,3-

dioxane[3]
- 100.3 O-CH-O

66.6 O-CH₂-

25.7 -CH₂-

21.5 CH₃

2-ethyl-2-methyl-1,3-

dioxolane
- 108.9 O-C-O

63.8 O-CH₂-CH₂-O

30.0 -CH₂-CH₃

24.0 CH₃

7.9 -CH₂-CH₃

Table 3: IR Spectroscopy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1_3-dioxolane
https://pubchem.ncbi.nlm.nih.gov/compound/136444
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Technique
Characteristic
Absorption Bands
(cm⁻¹)

Assignment

2-methyl-1,3-

dioxolane[4]
- 2970-2850 C-H stretch (alkane)

1150-1050 C-O stretch (ether)

2-ethyl-2-methyl-1,3-

dioxolane[5]
Vapor Phase 2970-2880 C-H stretch (alkane)

1200-1000 C-O stretch (ether)

Table 4: Mass Spectrometry Data

Compound Ionization Method Molecular Ion (m/z)
Key Fragment Ions
(m/z)

2-methyl-1,3-

dioxolane[6]
EI 88.1 73, 43

2-methyl-1,3-dioxane EI 102.1 87, 57, 43

2-ethyl-2-methyl-1,3-

dioxolane[7]
EI 116.2 101, 87, 73, 55, 43

Predicted Spectroscopic Features of 2-methyl-1,3-
dioxane-2-ethanamine
Based on the data from the related compounds, the following spectroscopic features can be

predicted for 2-methyl-1,3-dioxane-2-ethanamine:

¹H NMR:

Signals for the dioxane ring protons: O-CH₂ protons expected around 3.5-4.0 ppm and the

central CH₂ proton around 1.5-2.0 ppm.

A singlet for the C2-methyl group protons around 1.2-1.4 ppm.
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Signals for the ethanamine side chain: two methylene groups (-CH₂-CH₂-NH₂) likely

appearing as multiplets between 2.5 and 3.5 ppm.

A broad singlet for the -NH₂ protons, with a chemical shift that can vary depending on

solvent and concentration.

¹³C NMR:

A quaternary carbon (O-C-O) signal for C2 of the dioxane ring, expected to be downfield

(around 100-110 ppm).

Signals for the O-CH₂ carbons of the dioxane ring around 60-70 ppm and the central -

CH₂- carbon around 25-30 ppm.

A signal for the C2-methyl carbon around 20-25 ppm.

Signals for the two methylene carbons of the ethanamine side chain.

IR Spectroscopy:

C-H stretching vibrations for the alkane parts of the molecule in the 2850-3000 cm⁻¹

region.

Strong C-O stretching bands characteristic of the acetal group in the 1000-1200 cm⁻¹

region.

N-H stretching vibrations from the primary amine group as one or two bands in the 3300-

3500 cm⁻¹ region.

N-H bending vibration around 1600 cm⁻¹.

Mass Spectrometry:

The molecular ion peak corresponding to its molecular weight.

Characteristic fragmentation patterns involving the loss of the ethanamine side chain, the

methyl group, or cleavage of the dioxane ring.
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).[8] Tetramethylsilane (TMS) is often added as an internal

standard.[8]

Data Acquisition: The sample tube is placed in the NMR spectrometer.[9] For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C

NMR, which has a much lower natural abundance and sensitivity, a larger number of

scans and a longer acquisition time are typically required.[10][11] Proton decoupling is

commonly used in ¹³C NMR to simplify the spectrum and improve sensitivity.[11]

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

transform to generate the NMR spectrum.[11] The spectrum is then phased, baseline-

corrected, and referenced to the internal standard.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be placed between two salt plates

(e.g., NaCl or KBr). Solid samples can be prepared as a KBr pellet or analyzed using an

Attenuated Total Reflection (ATR) accessory.[12]

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr

pellet/clean ATR crystal) is recorded to subtract the contributions from the instrument and

atmosphere (e.g., CO₂, H₂O).[13]

Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded.

The instrument measures an interferogram, which is then converted to a spectrum using a

Fourier transform.[14][15]
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Data Analysis: The background is subtracted from the sample spectrum to yield the final IR

spectrum of the compound. The positions and intensities of the absorption bands are then

analyzed to identify functional groups.[16]

3.3. Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a

direct insertion probe or through a gas chromatograph (GC-MS), where it is vaporized

under vacuum.[17]

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a radical cation (the molecular ion), which can then undergo fragmentation.[18]

[19]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.

[18]

Detection: A detector records the abundance of ions at each m/z value, generating the

mass spectrum.[18]

Visualizations
4.1. Structural Relationships

The following diagram illustrates the structural similarities between 2-methyl-1,3-dioxane-2-
ethanamine and the related compounds discussed in this guide.
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Caption: Structural relationships of the target compound.

4.2. Experimental Workflow for Spectroscopic Analysis

This diagram outlines a general workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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